molecular formula C20H18N2O5 B2796741 (5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 313508-46-2

(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B2796741
CAS RN: 313508-46-2
M. Wt: 366.373
InChI Key: PZDMJPZVARSEFD-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.373. The purity is usually 95%.
BenchChem offers high-quality (5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

  • Computational and Experimental Study on Molecular Structure : A study conducted by Jorge Trilleras et al. (2017) on benzo[g]pyrimido[4,5-b]quinoline derivatives, similar in complexity to the compound , utilized computational and experimental methods to determine molecular structures. This type of research indicates the potential for using computational chemistry to explore the properties and applications of complex organic compounds (Trilleras et al., 2017).

  • Synthesis and Structural Characterization : The synthesis and structural characterization of compounds, including those with specific substituents on diazinane triones, can provide foundational knowledge for understanding how modifications affect chemical behavior and potential applications. For instance, studies on triorganotin(IV) derivatives highlight the importance of structural analysis in developing materials with specific functions (Baul et al., 2007).

Potential Applications

  • Antimicrobial and Antitumor Activity : Compounds with structural similarities, especially those incorporating diazinane triones, have been explored for their biological activities. For instance, certain derivatives have shown pronounced anti-proliferative activity and selectivity towards tumor cells (Thomas et al., 2017). This suggests the potential of (5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione in pharmaceutical research focused on cancer therapy.

  • Supramolecular Structures : The study of supramolecular structures, such as hydrogen-bonded chains and rings, can offer insights into the design of novel materials with specific functionalities. For example, the investigation of 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6-triones highlighted the importance of these structures in developing compounds with enhanced stability and reactivity (Rezende et al., 2005).

properties

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-27-15-10-8-14(9-11-15)22-19(24)16(18(23)21-20(22)25)12-13-6-4-5-7-17(13)26-2/h4-12H,3H2,1-2H3,(H,21,23,25)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDMJPZVARSEFD-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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